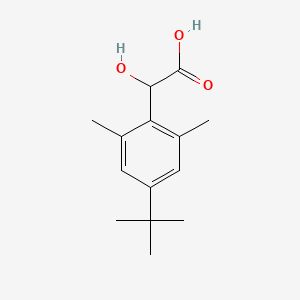
4-Tert-butyl-2,6-dimethylmandelic acid
Cat. No. B8357657
M. Wt: 236.31 g/mol
InChI Key: MNDHJUSCJNFRLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08664428B2
Procedure details


A mixture of 2.89 g of 4-tert-butyl-2,6-dimethylmandelic acid and 7.75 g of 4-tert-butyl-2,6-dimethylmandelic acid acetate, 4.5 g of 37% strength hydrochloric acid, 1.86 g of red phosphorus and 0.66 g of KI in 30 ml of glacial acetic acid is heated at 100° C. for 16 hours. Excess phosphorus is filtered off with suction and washed three times with in each case 10 ml of glacial acetic acid. The filtrate is substantially concentrated on a rotary evaporator at a bath temperature of 50° C./60 mbar. The resulting residue is diluted with 25 ml of water and, by addition of 10% strength aqueous sodium hydroxide solution, dissolved. This solution is extracted twice with in each case 20 ml of MTBE and then adjusted to pH 1 using 48% strength sulfuric acid. The resulting greasy solid is taken up in methylene chloride. This solution is extracted with 25 ml of water, dried over sodium sulfate and concentrated using a rotary evaporator. This gives 7.66 g of 4-tert-butyl-2,6-dimethylphenylacetic acid in a purity of 99.0 GC area % (yield about 86% of theory).

Name
4-tert-butyl-2,6-dimethylmandelic acid acetate
Quantity
7.75 g
Type
reactant
Reaction Step One


[Compound]
Name
red phosphorus
Quantity
1.86 g
Type
reactant
Reaction Step One


Yield
86%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:15]=[C:14]([CH3:16])[C:8]([CH:9](O)[C:10]([OH:12])=[O:11])=[C:7]([CH3:17])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C(O)(=O)C.C(C1C=C(C)C(C(O)C(O)=O)=C(C)C=1)(C)(C)C.Cl>C(O)(=O)C>[C:1]([C:5]1[CH:6]=[C:7]([CH3:17])[C:8]([CH2:9][C:10]([OH:12])=[O:11])=[C:14]([CH3:16])[CH:15]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.89 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C(C(=O)O)O)C(=C1)C)C
|
|
Name
|
4-tert-butyl-2,6-dimethylmandelic acid acetate
|
|
Quantity
|
7.75 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O.C(C)(C)(C)C1=CC(=C(C(C(=O)O)O)C(=C1)C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
[Compound]
|
Name
|
red phosphorus
|
|
Quantity
|
1.86 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Excess phosphorus is filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed three times with in each case 10 ml of glacial acetic acid
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is substantially concentrated on a rotary evaporator at a bath temperature of 50° C./60 mbar
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting residue is diluted with 25 ml of water and, by addition of 10% strength aqueous sodium hydroxide solution
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
This solution is extracted twice with in each case 20 ml of MTBE
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
This solution is extracted with 25 ml of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C(=C1)C)CC(=O)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 86% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
